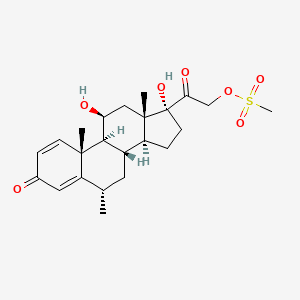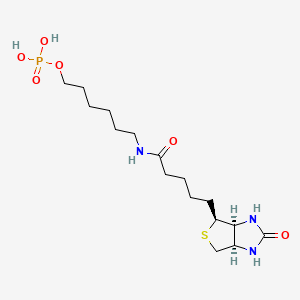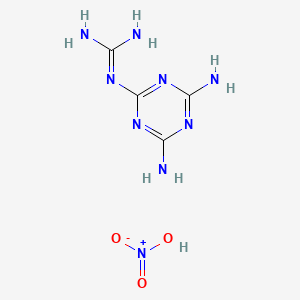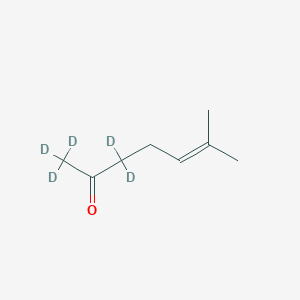![molecular formula C15H11BrClNO B15289664 10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride CAS No. 33948-20-8](/img/structure/B15289664.png)
10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride
Vue d'ensemble
Description
10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride is a chemical compound with the molecular formula C15H10Br2ClNO. It is a derivative of dibenz[b,f]azepine and is known for its utility as an intermediate in the synthesis of various pharmacologically active compounds .
Méthodes De Préparation
The synthesis of 10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride typically involves the bromination of dibenz[b,f]azepine-5-carbonyl chloride. This process can be carried out using bromine as the brominating agent . The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactors to ensure efficient and consistent production of the compound.
Analyse Des Réactions Chimiques
10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidizing agents can be used to modify the compound further.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride involves its role as an intermediate in the synthesis of active compounds. These active compounds exert their effects by interacting with specific molecular targets and pathways. For example, carbamazepine, synthesized from this compound, acts on sodium channels in neurons to stabilize hyperactive nerve membranes, thereby exerting its anticonvulsant effects.
Comparaison Avec Des Composés Similaires
10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride can be compared with other similar compounds such as:
10,11-Dihydro-5H-dibenz[b,f]azepine: A precursor in the synthesis of the bromo derivative.
Dibenz[b,f]azepine-5-carbonyl chloride: The parent compound used in the bromination process.
Carbamazepine: A pharmacologically active compound synthesized from the bromo derivative.
The uniqueness of this compound lies in its specific bromination, which imparts distinct chemical properties useful in various synthetic applications.
Propriétés
IUPAC Name |
5-bromo-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-8,12H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLSEKYKAQICDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170562 | |
| Record name | 10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33948-20-8 | |
| Record name | 10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33948-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)





![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
